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Ethyl Maltol-d5

Cat. No.: B1155498
M. Wt: 145.17
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Description

Significance of Stable Isotope Labeling in Modern Analytical and Mechanistic Chemistry

Stable isotope labeling is a powerful technique that involves the use of non-radioactive isotopes to trace the journey of molecules through chemical reactions or biological systems. wikipedia.org Isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly incorporated into molecules, which can then be identified and quantified using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgsymeres.com

The significance of this methodology is vast and multifaceted:

Quantitative Analysis: Stable isotope-labeled compounds are frequently used as internal standards in analytical chemistry. By adding a known quantity of a labeled compound, such as Ethyl Maltol-d5, to a sample, researchers can achieve highly accurate and precise quantification of the unlabeled target compound (analyte) in complex matrices. symeres.comveeprho.com This is critical in fields like therapeutic drug monitoring and food safety analysis. veeprho.comnih.gov

Mechanistic Studies: The replacement of a lighter isotope with a heavier one (e.g., hydrogen with deuterium) can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect. symeres.com Studying this effect provides deep insights into reaction mechanisms, helping to elucidate the specific steps involved in a chemical transformation. nih.gov

Metabolic and Pharmacokinetic Research: Isotopic labeling allows scientists to track the metabolic fate of drugs, food additives, and other compounds within a biological system. clearsynth.comsimsonpharma.com This helps in understanding how substances are absorbed, distributed, metabolized, and excreted (ADME), which is fundamental in drug discovery and development. clearsynth.comveeprho.com

Enhanced Analytical Specificity: In complex fields like proteomics and metabolomics, stable isotope labeling improves the specificity of MS applications, allowing for clearer differentiation and characterization of biomolecules. symeres.com

Historical Development and Evolution of Isotopic Tracers in Scientific Inquiry

The concept of isotopes—elements that are chemically identical but differ in mass due to a different number of neutrons—was first introduced by British radiochemist Frederick Soddy in 1912. isciii.esraco.cat This discovery was soon followed by the development of the isotope tracer technique in the 1910s by George von Hevesy, who used radioisotopes to study chemical processes. isciii.esraco.cat

The evolution of this scientific tool can be marked by several key developments:

Early 20th Century: The invention of the mass spectroscope by F.W. Aston enabled the physical separation and identification of various isotopes, confirming their existence across the periodic table. raco.catnih.gov

The 1930s: The use of tracers was expanded by German biochemist Rudolf Schoenheimer to include light, stable isotopes. isciii.esraco.cat Concurrently, the discovery of artificial radioactivity and the invention of particle accelerators made a wider range of isotopes available for research. isciii.esraco.cat

The 1940s and Post-War Era: The first dedicated radiotracer studies were conducted, and following World War II, the application of isotopic tracers became widespread in biomedical research, diagnosis, and therapy, largely driven by programs from nuclear research establishments. isciii.esnih.govlbl.gov These tracers became fundamental tools in biology, famously used to unravel the complex pathway of photosynthesis. lbl.gov

This historical progression has established isotopic labeling as a cornerstone of modern technoscience, enabling breakthroughs in biochemistry, medicine, and analytical chemistry. isciii.esraco.cat

Rationale for the Synthesis and Application of this compound as a Research Tool

Ethyl Maltol (B134687) is a synthetic compound, not found in nature, that is used as a flavoring agent in a wide variety of consumer products, including foods, beverages, and e-cigarette liquids. mdpi.comresearchgate.net The rationale for synthesizing its deuterated analog, this compound, stems directly from the need for a reliable analytical standard to accurately monitor its presence and behavior.

The primary application of this compound is as an internal standard for quantitative analysis using chromatography coupled with mass spectrometry (e.g., GC-MS or LC-MS/MS). veeprho.comnih.govvwr.com In this role, a known amount of this compound is added to a sample before processing. Because this compound is chemically identical to the non-labeled Ethyl Maltol, it experiences the same losses during sample extraction and ionization efficiency in the mass spectrometer. However, due to its higher mass, it produces a distinct signal. By comparing the signal intensity of the analyte (Ethyl Maltol) to that of the internal standard (this compound), analysts can precisely calculate the concentration of Ethyl Maltol in the original sample, correcting for any experimental variability. veeprho.com This makes it an essential reference standard for analytical method development, validation, and quality control. axios-research.comweblivelink.com

Table 1: Chemical Properties of this compound and Ethyl Maltol

PropertyThis compoundEthyl Maltol
Molecular Formula C₇H₃D₅O₃ axios-research.comaxios-research.comC₇H₈O₃ weblivelink.comfao.org
Molecular Weight 145.17 g/mol axios-research.comaxios-research.com140.14 g/mol weblivelink.comfao.org
Appearance Pale Yellow Solid cymitquimica.comWhite Crystalline Powder fao.org
CAS Number 4940-11-8 (non-labeled) axios-research.comaxios-research.com4940-11-8 fao.org

Scope and Objectives of Research Utilizing this compound in Specialized Scientific Disciplines

The use of this compound is targeted toward specific research objectives in several scientific disciplines that require high-precision quantitative measurements.

Food Science and Quality Control: Researchers use this compound to develop and validate analytical methods for the determination of Ethyl Maltol in commercial food and beverage products. nih.gov The objective is to ensure that the levels of this food additive comply with regulatory standards and to perform quality control checks.

Pharmacokinetic and Metabolic Studies: While Ethyl Maltol is primarily a food additive, understanding its metabolic fate is important. This compound can be used as a tracer to study its absorption, distribution, metabolism, and excretion in biological systems. veeprho.comsimsonpharma.com This is particularly relevant as deuteration itself can sometimes alter the metabolic stability and pharmacokinetic profiles of compounds. medchemexpress.comclearsynth.com

Environmental and Exposure Analysis: Given its use in products like e-liquids, there is an interest in quantifying human exposure. researchgate.net this compound serves as a critical tool for accurately measuring levels of Ethyl Maltol in various samples related to such exposure studies.

Analytical Method Development: In analytical chemistry, developing robust and reliable quantitative methods is a primary objective. This compound is used as a reference material to establish the performance (e.g., accuracy, precision, linearity) of methods designed to detect its non-labeled counterpart. axios-research.com

Properties

Molecular Formula

C₇H₃D₅O₃

Molecular Weight

145.17

Synonyms

2-Ethyl-3-hydroxy-4-pyrone-d5;  2-Ethyl-3-hydroxy-4H-pyran-4-one-d5;  2-Ethylpyromeconic Acid-d5;  3-Hydroxy-2-ethyl-1,4-pyrone-d5;  3-Hydroxy-2-ethyl-4-pyrone-d5;  3-Hydroxy-2-ethyl-γ-pyrone-d5;  Ethyl Maltol-d5;  NSC 638851-d5;  Veltol Plus-d5

Origin of Product

United States

Synthetic Methodologies and Isotopic Enrichment Strategies for Ethyl Maltol D5

Regiospecific Deuterium (B1214612) Incorporation Pathways for Ethyl Maltol (B134687) Precursors

The synthesis of Ethyl Maltol typically starts from precursors like furfural (B47365) or ethylfurfuryl alcohol. mdpi.comgoogle.com For the targeted synthesis of Ethyl Maltol-d5, where the five hydrogen atoms of the ethyl group are replaced with deuterium, the isotopic labeling strategy must focus on the ethyl group itself.

A primary pathway involves the use of a deuterated ethylating agent during the synthesis. One common industrial method for producing ethyl maltol involves the reaction of furfural with an ethyl Grignard reagent (ethylmagnesium bromide) to form ethyl furfuryl alcohol. google.com To achieve regiospecific deuteration on the ethyl group, a deuterated Grignard reagent, specifically ethyl-d5-magnesium bromide (C₂D₅MgBr), is used. This ensures that the d5-ethyl group is introduced onto the furan (B31954) ring at the outset.

The subsequent reaction steps, which typically involve oxidation and rearrangement of the ethyl furfuryl alcohol intermediate in a methanol-water solution with chlorine, followed by hydrolysis, convert the furan ring into the final pyrone structure of ethyl maltol. google.comgoogle.com This process preserves the deuterated ethyl group, leading to the final this compound product. Alternative precursors for non-deuterated ethyl maltol include kojic acid and pyromeconic acid, though synthesis from furfural is common. mdpi.com

Optimized Reaction Conditions for Deuteration and Isotopic Purity Enhancement

Optimizing reaction conditions is critical for maximizing the yield and isotopic purity of this compound. The key steps requiring careful control are the Grignard reaction and the subsequent oxidative rearrangement and hydrolysis.

For the initial Grignard reaction, conditions are typically kept at low temperatures, between 0-10°C, to control the exothermic reaction between the ethyl-d5-magnesium bromide and the furfural precursor. google.com The subsequent chlorination and rearrangement steps are also conducted at low temperatures, often below -5°C to -10°C, in a methanol-water solvent system. google.com The final hydrolysis step to form the pyrone ring is then carried out at elevated temperatures, for instance, by heating to 100°C or higher under pressure (4.2–6.5 MPa). google.comgoogle.com

To enhance isotopic purity, it is crucial to use highly enriched starting materials, particularly deuterated water (D₂O) if any exchangeable protons are present that are not intended to be deuterated, and high-purity ethyl-d5-magnesium bromide. General strategies for improving deuteration efficiency in organic synthesis include the use of advanced catalytic systems. For example, nanostructured iron catalysts have been shown to be effective for scalable and selective deuteration of various aromatic compounds using D₂O. nih.govnih.gov While this specific catalyst is used for H-D exchange on aromatic rings, the principle of using robust catalysts applies to improving deuteration processes in general. Flow synthesis methods, which can offer better control over reaction time, temperature, and mixing, represent a modern approach to improve reaction efficiency and throughput compared to traditional batch methods. tn-sanso.co.jp

Table 1: Illustrative Optimized Reaction Conditions for Key Synthesis Steps

Synthesis StepKey ParametersTypical ValuesPurpose
Grignard Reaction Temperature0-10°C google.comControl reactivity of the Grignard reagent.
ReagentEthyl-d5-magnesium bromideIntroduce the d5-ethyl group.
Chlorination/Rearrangement Temperature-5°C to -10°C google.comEnsure selective reaction and prevent side products.
SolventMethanol (B129727)/Water mixture google.comFacilitate the reaction sequence.
Hydrolysis Temperature100-127°C google.comgoogle.comDrive the formation of the pyrone ring.
Pressure4.2–6.5 MPa google.comIncrease reaction rate and yield.

Advanced Purification Techniques for Isotope-Enriched this compound

After synthesis, the crude this compound product contains unreacted precursors, byproducts, and potentially some non-deuterated or partially deuterated ethyl maltol. Achieving high purity is essential for its use as an analytical standard. Several advanced purification techniques are employed.

Recrystallization: This is a common final purification step. For ethyl maltol, binary aqueous ethanol (B145695) mixtures are frequently used. mdpi.com The crude product is dissolved in a hot solvent mixture and then cooled, causing the purified compound to crystallize out while impurities remain in the solution. google.com

Sublimation: Ethyl maltol can be effectively purified by sublimation, where the solid is heated under vacuum, transforming directly into a gas, which then re-condenses as a pure solid on a cold surface. google.com A more advanced form of this is molecular distillation, which operates under a high vacuum (e.g., below 0.05 Pa) and at lower temperatures (110-120°C for maltol), reducing thermal degradation and improving the separation of byproducts. google.com

Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of deuterated compounds. ansto.gov.au It can effectively separate the target compound from closely related impurities based on their differential partitioning between a stationary and a mobile phase.

These techniques can be used in combination to achieve the high purity (typically >98%) required for analytical standards.

Assessment of Deuterium Content and Isotopic Distribution via Elemental and Spectroscopic Analysis

Confirming the successful synthesis of this compound involves verifying both its chemical identity and, crucially, its isotopic enrichment. This is accomplished using a combination of spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the specific location of atoms within a molecule.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a successfully synthesized this compound sample, the signals corresponding to the ethyl group protons would be absent or significantly diminished, confirming that they have been replaced by deuterium. epj-conferences.org

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei. A ²H NMR spectrum of this compound would show signals corresponding to the deuterium atoms on the ethyl group, confirming their presence and location. ansto.gov.auepj-conferences.org

Together, these analytical methods provide a comprehensive assessment of the final product, confirming its structure, purity, and the precise level and location of isotopic labeling. ansto.gov.au

Table 2: Analytical Techniques for Characterization of this compound

Analytical MethodInformation ProvidedKey Findings for this compound
Mass Spectrometry (MS) Molecular weight, isotopic distribution, overall deuterium content. ansto.gov.auIncreased molecular weight (~145.17 Da) compared to the non-labeled compound (~140.14 Da). medchemexpress.comnih.gov
¹H NMR Spectroscopy Presence and location of hydrogen atoms. epj-conferences.orgAbsence of signals for the ethyl group protons.
²H NMR Spectroscopy Presence and location of deuterium atoms. ansto.gov.auPresence of signals corresponding to the five deuterium atoms on the ethyl group.
High-Performance Liquid Chromatography (HPLC) Chemical purity. ansto.gov.auA single major peak indicating a high-purity compound.

Scalability and Efficiency Considerations in Deuterated Compound Synthesis for Research Applications

The synthesis of deuterated compounds like this compound for research applications must balance cost, efficiency, and scale. Isotope labeling is often a crucial part of drug development for studying metabolism, and there is a growing interest in scalable deuteration methods. nih.govnih.gov

Traditional batch synthesis, while suitable for small-scale laboratory work, faces limitations when larger quantities are needed. tn-sanso.co.jp Issues include the limitations of reaction vessel size and inefficient heating and cooling, which leads to long processing times. tn-sanso.co.jp For industrial-scale production, these factors can significantly increase costs.

Modern approaches aim to improve scalability and efficiency:

Flow Chemistry: Continuous flow reactors offer significant advantages over batch reactors. They allow for rapid and efficient heating (e.g., using microwaves), precise control over reaction parameters, and can be run continuously, greatly increasing production throughput. tn-sanso.co.jp This method can also reduce the amount of expensive reagents like D₂O needed. tn-sanso.co.jp

Catalyst Development: The development of robust, efficient, and inexpensive catalysts is key to making deuteration more scalable. nih.govnih.gov For instance, using catalysts based on abundant metals like iron instead of precious metals can significantly lower costs for large-scale production. nih.gov

These considerations are vital for ensuring that valuable research tools like this compound can be produced in sufficient quantities and at a reasonable cost to support analytical and metabolic research. veeprho.com

Advanced Spectroscopic Characterization of Ethyl Maltol D5

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Purity Assessment

NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules in solution. For isotopically labeled compounds like Ethyl Maltol-d5, a combination of ¹H, ¹³C, and ²H NMR techniques provides a comprehensive picture of the molecular structure, isotopic purity, and dynamic processes.

Deuterium (B1214612) NMR (²H NMR) for Direct Detection and Quantification of Deuterium

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei within a molecule. researchgate.net Since the natural abundance of deuterium is very low (approx. 0.016%), a ²H NMR spectrum of an intentionally deuterated compound like this compound will show strong signals only from the enriched positions. researchgate.net This technique is definitive for confirming the success of the deuteration process.

The chemical shift range in ²H NMR is similar to that of ¹H NMR, allowing for the assignment of signals based on the known proton spectrum. rsc.org For this compound, which is deuterated at the ethyl group (specifically 3-hydroxy-2-(1,1,2,2,2-pentadeuterioethyl)pyran-4-one), the ²H NMR spectrum is expected to show two main resonances corresponding to the -CD₂- and -CD₃ groups. isotope.com The direct integration of these signals allows for the quantification of deuterium incorporation at each site, serving as a primary quality control assessment.

Table 1: Predicted ²H NMR Spectral Data for this compound (Note: Data are predictive, based on typical ¹H NMR chemical shifts for the ethyl group in a similar chemical environment. Actual shifts may vary slightly.)

Functional GroupPredicted Chemical Shift (δ, ppm)Multiplicity
-CD₂-~ 2.6Broad Singlet
-CD₃~ 1.2Broad Singlet

Proton NMR (¹H NMR) for Residual Proton Analysis and Tautomerism Studies

While the primary purpose of deuteration is to remove proton signals, ¹H NMR spectroscopy remains a crucial tool for quality control. The ¹H NMR spectrum of a high-purity this compound sample should show a dramatic reduction or complete absence of signals corresponding to the ethyl group protons (typically a quartet around 2.6 ppm and a triplet around 1.2 ppm). lgcstandards.com The presence of any residual signals in these regions allows for the quantification of isotopic purity. The sharp singlets corresponding to the two vinyl protons and the hydroxyl proton on the pyranone ring should remain, confirming the integrity of the rest of the molecule.

Furthermore, compounds like Ethyl Maltol (B134687) can exist in a keto-enol tautomeric equilibrium. lgcstandards.comrsc.org ¹H NMR is an excellent technique to study this phenomenon, as the protons in each tautomer often have distinct chemical shifts. bioscience.co.uk While the keto form is generally dominant, the presence and ratio of the enol tautomer can be determined by integrating the respective signals. In this compound, this equilibrium can still be observed by monitoring the signals of the ring protons and the hydroxyl proton.

Table 3: Predicted ¹H NMR Spectral Data for High-Purity this compound (Note: Data based on typical values for Ethyl Maltol. lgcstandards.commedchemexpress.com The key feature is the absence of ethyl group signals.)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityExpected Integration
-OH~8.5 - 9.0Singlet (broad)1H
=CH- (ring)~7.7Singlet1H
=CH- (ring)~6.4Singlet1H
-CH₂- ~ 2.6 -Absent
-CH₃ ~ 1.2 -Absent

Multidimensional NMR Techniques for Elucidating Deuterium Incorporation Sites

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for confirming molecular structure by showing correlations between nuclei. medchemexpress.comcir-safety.org

HSQC spectra show correlations between carbons and their directly attached protons. For this compound, an HSQC experiment would show cross-peaks for the two C-H bonds on the pyranone ring. Crucially, there would be no cross-peaks for the C-D bonds of the ethyl group, providing definitive confirmation that these carbons are deuterated.

These multidimensional experiments provide an unambiguous map of the molecule's C-H framework, and by extension, confirm the precise locations of deuterium incorporation through the absence of expected C-H correlations. medchemexpress.comaxios-research.com

Vibrational Spectroscopy for Isotopic Effects and Molecular Structure Analysis

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is highly sensitive to changes in bond mass and force constants, making it an ideal method for studying isotopic substitution.

Infrared (IR) Spectroscopy: Deuterium-Induced Band Shifts and Vibrational Mode Assignments

The substitution of hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) significantly alters the vibrational frequencies of the bonds involved. According to Hooke's law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. Therefore, C-D bonds vibrate at lower frequencies than C-H bonds.

A detailed vibrational analysis of non-deuterated Ethyl Maltol has been performed, assigning the observed IR bands to specific vibrational modes. mdpi.com The IR spectrum is dominated by a strong C=O stretching band and various C=C and C-O stretching and C-H bending modes. In the spectrum of this compound, the following changes are expected:

Disappearance of C-H Stretching Bands: The C-H stretching vibrations of the ethyl group, typically found in the 2850-3000 cm⁻¹ region, will disappear.

Appearance of C-D Stretching Bands: New bands corresponding to C-D stretching vibrations will appear at significantly lower frequencies, predicted to be in the 2100-2250 cm⁻¹ region.

Shifts in Bending Modes: The C-H bending (scissoring, wagging, twisting) modes of the ethyl group, which appear in the 1375-1470 cm⁻¹ region, will also be replaced by C-D bending modes at lower wavenumbers (approximately in the 900-1100 cm⁻¹ range).

These predictable and significant shifts in the IR spectrum provide a fast and reliable method to confirm the deuteration of the ethyl group.

Table 4: Comparison of Key Experimental IR Bands for Ethyl Maltol and Predicted Bands for this compound (Note: Ethyl Maltol data adapted from matrix isolation IR studies. mdpi.com this compound data are predictive based on the isotopic mass effect.)

Vibrational ModeEthyl Maltol Wavenumber (cm⁻¹)This compound Predicted Wavenumber (cm⁻¹)
O-H Stretch (intramolecular H-bond)~3200 - 3400Unchanged
C-H Stretch (ethyl group, asymmetric) ~2980 Absent
C-H Stretch (ethyl group, symmetric) ~2940 Absent
C-D Stretch (ethyl group, asymmetric) Absent ~2230
C-D Stretch (ethyl group, symmetric) Absent ~2120
C=O Stretch~1650Minor or no shift
C=C Stretch (ring)~1620Minor or no shift
C-H Bending (ethyl group) ~1460, ~1380 Absent
C-D Bending (ethyl group) Absent ~1100 - 950
C-H Bending (ring)~1200 - 1300Unchanged

Raman Spectroscopy: Conformational Analysis and Isotopic Fingerprinting

Raman spectroscopy serves as a powerful non-destructive analytical technique for probing the vibrational modes of molecules, providing detailed insights into chemical structure, conformation, and isotopic composition. In the context of this compound, this method is particularly valuable for confirming its molecular structure and verifying the success of deuteration through isotopic fingerprinting.

Conformational analysis using Raman spectroscopy involves studying the vibrational spectra to identify the presence of different spatial arrangements of atoms (conformers). For Ethyl Maltol, theoretical calculations and matrix isolation infrared spectroscopy studies have indicated that the molecule predominantly exists in a single, stable conformer. researchgate.net This stability is attributed to a strong intramolecular hydrogen bond between the hydroxyl group and the adjacent carbonyl group. researchgate.net Any significant deviation from this conformation would result in noticeable shifts in the Raman bands associated with the functional groups involved in the hydrogen bonding, such as the O-H and C=O stretching vibrations. The analysis of the Raman spectrum of this compound would therefore be expected to confirm the persistence of this stable, hydrogen-bonded conformation. While minor populations of other conformers might exist in different phases (e.g., liquid), they are often difficult to detect without temperature-dependent studies that can reveal changes in conformational equilibria. researchgate.net

Isotopic fingerprinting via Raman spectroscopy is a direct and unambiguous method for verifying the incorporation of deuterium. The substitution of hydrogen with the heavier deuterium isotope leads to a predictable shift of vibrational frequencies to lower wavenumbers (a red-shift). nih.gov The most prominent indicator of deuteration is the appearance of carbon-deuterium (C-D) stretching bands in a region of the spectrum that is typically "silent" for the non-deuterated analogue (approximately 2050-2300 cm⁻¹). nih.govresearchgate.net The C-H stretching vibrations in standard Ethyl Maltol appear in the 2800-3000 cm⁻¹ range. nih.gov In this compound, where the five hydrogen atoms of the ethyl group are replaced by deuterium, the spectrum will show characteristic C-D stretching bands, while the aromatic and pyrone ring C-H stretching bands remain unchanged. The intensity of the C-D band is directly proportional to the level of deuterium incorporation, making Raman spectroscopy a quantitative tool for assessing isotopic enrichment. researchgate.net

Table 1: Comparison of Key Raman Vibrational Frequencies for Ethyl Maltol and this compound This table presents expected shifts based on established principles of isotopic substitution. Actual values may vary based on experimental conditions.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹) - Ethyl MaltolExpected Wavenumber (cm⁻¹) - this compoundComment
C-H Stretch (ethyl)-CH₂-CH₃~2850 - 2980Absent/ReducedReplaced by C-D stretching modes.
C-D Stretch (ethyl-d5)-CD₂-CD₃N/A~2100 - 2250Clear isotopic marker for deuteration. nih.govresearchgate.net
C-H Stretch (ring)Aromatic/Pyrone C-H~3050 - 3100~3050 - 3100Unaffected by deuteration of the ethyl group.
C=O StretchPyrone C=O~1620~1620Largely unaffected by ethyl group deuteration.
O-H StretchPhenolic O-H~3200 (broad)~3200 (broad)Unaffected by ethyl group deuteration.

Mass Spectrometry-Based Isotopic Purity and Fragmentation Pattern Elucidation

Mass spectrometry is an indispensable tool for the characterization of isotopically labeled compounds like this compound. It allows for the precise determination of molecular mass, verification of isotopic incorporation, assessment of isotopic purity, and elucidation of molecular structure through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of a compound's elemental composition by providing highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). hilarispublisher.com This capability allows for the clear differentiation between this compound and its unlabeled counterpart, as well as any potential isobaric interferences (different molecules with the same nominal mass). unipr.it

The theoretical exact mass of Ethyl Maltol (C₇H₈O₃) is 140.04734 Da, while the exact mass of this compound (C₇H₃D₅O₃) is 145.07904 Da. lgcstandards.com HRMS can easily distinguish this 5.0317 Da difference. Furthermore, HRMS is essential for determining isotopic purity by analyzing the relative intensities of the mass signals corresponding to the unlabeled (M+0), partially deuterated (M+1 to M+4), and fully deuterated (M+5) species. This detailed analysis provides a quantitative measure of the success and specificity of the deuteration process.

Table 2: Precise Mass Comparison of this compound and Related Species Illustrates the specificity of HRMS in distinguishing between compounds with similar nominal masses.

CompoundMolecular FormulaNominal Mass (Da)Monoisotopic (Exact) Mass (Da)
Ethyl MaltolC₇H₈O₃140140.04734
This compound C₇H₃D₅O₃ 145 145.07904 lgcstandards.com
Potential Isobaric InterferenceC₈H₁₅NO145145.11536

Sophisticated Analytical Methodologies Employing Ethyl Maltol D5 As an Internal Standard

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique recognized for its high accuracy and precision. uns.ac.id It functions by introducing a known quantity of an isotopically labeled version of the analyte—in this case, Ethyl Maltol-d5—into the sample. uns.ac.id This labeled compound, or internal standard, exhibits nearly identical chemical and physical properties to the native analyte. wuxiapptec.com Consequently, it experiences the same variations during sample preparation, extraction, and analysis. wuxiapptec.comscioninstruments.com By measuring the ratio of the native analyte to the isotopically labeled internal standard, analysts can achieve highly accurate quantification, as this ratio remains stable even if sample loss occurs during processing. uns.ac.id This makes IDMS a primary method for chemical measurement. uns.ac.id

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the analysis of non-volatile and thermally labile compounds. The development of a robust LC-MS/MS method involves the careful optimization of several parameters to ensure sensitivity, selectivity, and reproducibility. This compound is an ideal internal standard for such methods due to its chemical similarity to ethyl maltol (B134687) and other related analytes. wuxiapptec.com

Method validation is a critical step to ensure the reliability of the analytical data. This process typically assesses linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For instance, in the analysis of antidiabetic drugs in hair, a deuterated internal standard, repaglinide-ethyl-d5, was used to validate the method, demonstrating acceptable linearity and reproducibility. nih.gov Similarly, in the quantification of ethyl glucuronide (EtG) in urine, a deuterated internal standard (EtG-d5) was employed. spectroscopyonline.com The method showed excellent linearity with a correlation coefficient (R²) greater than 0.99 over a specified concentration range. lcms.cz

Table 1: Illustrative LC-MS/MS Method Parameters

ParameterSetting
LC System Agilent 1290 Infinity II lcms.cz
Column Charged Surface-C18 lcms.cz
Mobile Phase Gradient of aqueous solution and organic solvent (e.g., methanol (B129727) or acetonitrile) mdpi.com
Flow Rate Typically 0.3-0.5 mL/min
Injection Volume 2-10 µL lcms.czmdpi.com
MS System Triple Quadrupole (e.g., Agilent 6470 or Ultivo) lcms.cz
Ionization Mode Electrospray Ionization (ESI), positive or negative mode mdpi.comresearchgate.net
Detection Mode Multiple Reaction Monitoring (MRM) lcms.cz

This table presents a generalized set of parameters and may vary based on the specific application.

Gas chromatography-mass spectrometry (GC-MS) is a benchmark technique for the analysis of volatile and semi-volatile compounds. The use of a deuterated internal standard like this compound is crucial for accurate quantification, especially in complex matrices such as food and beverages. nih.govresearchgate.net

A study on the simultaneous determination of maltol, ethyl maltol, vanillin (B372448), and ethyl vanillin in foods utilized isotope dilution headspace solid-phase microextraction (SPME) coupled with GC-MS. researchgate.netcabidigitallibrary.org The method was validated and demonstrated high sensitivity and reliability. researchgate.net In another application, deuterated diacetyl-d6 was used as an internal standard for the analysis of diacetyl in wine by SPME-GC-MS, successfully overcoming analytical challenges associated with low concentrations. nih.gov The development of a GC-MS method for ethyl glucuronide in hair also successfully utilized a penta-deuterated analog (EtG-D5) as an internal standard. nih.gov

Table 2: Example GC-MS Method Validation Data

ParameterResultReference
Linearity (R²) >0.990 frontiersin.orgnih.gov
Limit of Detection (LOD) 0.005–0.50 μg/g researchgate.netcabidigitallibrary.org
Limit of Quantification (LOQ) 0.02 to 0.63 mg/ml frontiersin.org
Recovery 89.0–118.6% nih.gov
Precision (RSD) <10% nih.gov

This table provides an example of typical validation results for GC-MS methods using deuterated internal standards.

Ultra-High Performance Liquid Chromatography (UPLC) utilizes smaller particle-sized columns to achieve higher resolution, sensitivity, and faster analysis times compared to conventional HPLC. When coupled with mass spectrometry, UPLC-MS is a powerful tool for trace analysis. The use of a deuterated internal standard like this compound is particularly beneficial in UPLC-MS to compensate for matrix effects and ensure accurate quantification at low concentration levels. lcms.cz

A method for the simultaneous determination of various flavorings, including ethyl maltol, in food was developed using UPLC-tandem mass spectrometry (UPLC-MS/MS). nih.gov The method demonstrated good linearity, high sensitivity, and reproducibility, making it suitable for detecting these compounds in food products. nih.gov Another study used a UPLC system coupled with a triple quadrupole mass spectrometer for the analysis of pesticides and mycotoxins in different cannabis matrices, highlighting the effectiveness of deuterated internal standards in achieving accurate and reproducible results across complex and varied matrices. lcms.cz

Matrix effects, which include ion suppression or enhancement, are a significant challenge in mass spectrometry-based analysis, particularly with LC-MS. scioninstruments.commyadlm.org These effects arise from co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte, leading to inaccurate quantification. scioninstruments.com Deuterated internal standards, such as this compound, are the preferred choice to mitigate these effects. clearsynth.com

Because stable isotope-labeled internal standards have nearly identical chemical and physical properties to the analyte, they co-elute and experience the same degree of ion suppression or enhancement. wuxiapptec.com By calculating the response ratio of the analyte to the internal standard, the variability caused by matrix effects can be effectively normalized, leading to more accurate and reliable quantitative results. clearsynth.comscioninstruments.com However, it is important to note that in some rare and difficult cases, slight retention time differences between the analyte and the deuterated standard can lead to differential matrix effects, a phenomenon that requires careful investigation during method development. myadlm.org

Methodological Enhancements in Trace Compound Analysis

The analysis of compounds present at trace levels requires highly sensitive and robust analytical methods. The use of this compound as an internal standard, in conjunction with advanced sample preparation techniques, significantly enhances the ability to accurately quantify these low-concentration analytes.

Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) are widely used sample preparation techniques for the isolation and concentration of analytes from complex matrices. mdpi.comca.govphenomenex.com These techniques improve the sensitivity and selectivity of the subsequent analysis.

SPME, a solvent-free technique, is particularly effective for extracting volatile and semi-volatile compounds from various sample types, including food and beverages. mdpi.comresearchgate.net A study on the determination of flavor enhancers in seafood employed dispersive liquid-liquid microextraction (DLLME) followed by headspace SPME (HS-SPME) and GC-MS. nih.gov This combination effectively reduced matrix effects and improved the sensitivity of the method. nih.gov Another study developed a method for the simultaneous determination of maltol and ethyl maltol, among other flavor compounds, in food using isotope dilution HS-SPME with GC-MS, demonstrating the power of combining these techniques for reliable analysis. researchgate.netcabidigitallibrary.org

SPE is a versatile technique used to clean up samples and concentrate analytes. ca.govfishersci.fi In a method for determining ethyl glucuronide in hair, SPE was used for sample clean-up following extraction, prior to LC-MS/MS analysis. mdpi.com This step is crucial for removing interfering substances from the complex hair matrix. The use of automated SPE systems can further enhance throughput and reproducibility in clinical and forensic toxicology. gilson.com The coupling of these extraction techniques with the use of a deuterated internal standard like this compound ensures that any analyte loss during the multi-step sample preparation process is accounted for, leading to highly accurate and reliable results in trace compound analysis.

Multidimensional Gas Chromatography (MDGC) Applications with Deuterated Internal Standards

Multidimensional gas chromatography (MDGC) stands as a powerful analytical technique for the separation and quantification of target compounds in highly complex matrices. researchgate.net The methodology enhances resolution by employing two or more chromatographic columns with different separation mechanisms. researchgate.netnih.gov When coupled with a mass spectrometer (MS), MDGC-MS provides exceptional selectivity and sensitivity, which is crucial for trace-level analysis in challenging samples such as food and beverages. nih.gov The use of deuterated internal standards, like this compound, is integral to achieving accurate and precise quantification in MDGC-based methods. scioninstruments.comclearsynth.com

The fundamental principle of MDGC involves the selective transfer of a small, targeted fraction of the effluent from the first column (the pre-column) to a second column (the analytical column) for further separation. This process, known as "heart-cutting," effectively isolates compounds of interest from co-eluting matrix components that could otherwise interfere with analysis. researchgate.net The selection of columns with different stationary phase polarities is key to the enhanced separation power of the technique.

Deuterated internal standards are considered the gold standard for quantitative analysis in mass spectrometry-based methods. scioninstruments.comclearsynth.com These standards are isotopically labeled analogs of the target analyte, where one or more hydrogen atoms have been replaced by deuterium (B1214612). clearsynth.com this compound, for instance, is chemically almost identical to its non-deuterated counterpart, ethyl maltol. This near-identical chemical nature ensures that both the analyte and the internal standard exhibit very similar behavior throughout the entire analytical process, including sample preparation, injection, and chromatographic separation. scioninstruments.com

In an MDGC-MS analysis of ethyl maltol in a complex sample, this compound would be added to the sample at a known concentration before any extraction or clean-up steps. During the GC separation, this compound co-elutes with the native ethyl maltol on both the pre-column and the analytical column. Because they differ in mass, the mass spectrometer can distinguish between them, but their chromatographic profiles are nearly identical. This co-elution is critical as it ensures that any loss of analyte during sample workup or any variation in injection volume or instrument response is mirrored by the internal standard. scioninstruments.com By comparing the peak area of the analyte to that of the deuterated internal standard, a precise quantification can be achieved, effectively compensating for matrix effects and other sources of analytical variability. clearsynth.com

Research in the analysis of flavor compounds and contaminants in food and wine frequently employs MDGC with deuterated internal standards. For example, methods have been developed for trace-level analysis of haloanisoles in wine, where highly deuterated isotopologues were used as internal standards to achieve reliable quantification. nih.gov Similarly, the quantification of 3-alkyl-2-methoxypyrazines in wines has been successfully performed using MDGC-MS with their corresponding deuterated standards. researchgate.net While specific published applications detailing the use of this compound in MDGC are not prevalent, the principles established in these studies are directly applicable.

The following table summarizes the typical parameters in an MDGC-MS method where a deuterated standard like this compound would be employed for the analysis of its corresponding analyte in a complex matrix.

ParameterFirst Dimension (Pre-Column)Second Dimension (Analytical Column)Mass Spectrometry
Column Type Non-polar (e.g., DB-5ms)Mid- to high-polarity (e.g., HP-INNOWax, DB-FFAP)Quadrupole or Time-of-Flight (TOF)
Typical Dimensions 30 m x 0.25 mm ID, 0.25 µm film15-30 m x 0.25 mm ID, 0.25 µm film-
Carrier Gas Helium or HydrogenHelium or Hydrogen-
Temperature Program Optimized for initial separation of bulk matrixOptimized for high-resolution separation of target analytesSource: ~230 °C, Transfer Line: ~250 °C
Detection Mode --Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Internal Standard This compoundThis compoundMonitoring of specific m/z ions for both analyte and standard

The application of MDGC with deuterated internal standards provides a robust framework for the accurate quantification of trace-level compounds in otherwise intractable sample matrices. The combination of high-resolution separation and the precision afforded by stable isotope dilution analysis makes it an invaluable tool in flavor and fragrance chemistry, food safety, and enology. researchgate.netnih.govresearchgate.net

Mechanistic Research and Tracer Studies Utilizing Ethyl Maltol D5

Investigation of Reaction Mechanisms via Kinetic Isotope Effects (KIE)

The Kinetic Isotope Effect (KIE) is a powerful method for elucidating the mechanisms of chemical reactions by determining the rate-limiting step and the nature of the transition state. wikipedia.org This effect arises from the difference in reaction rates between a molecule containing a heavier isotope and its lighter counterpart. wikipedia.org In the case of Ethyl Maltol-d5, the replacement of protium (B1232500) (¹H) with deuterium (B1214612) (²H) on the ethyl group can influence the rate of reactions where a C-H bond on the ethyl group is cleaved or its vibrational state is altered in the transition state.

A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of a reaction. The C-D bond is stronger than the C-H bond, requiring more energy to break. Consequently, the reaction rate for the deuterated compound will be slower, resulting in a KIE value (kH/kD) greater than 1. For instance, in oxidation or thermal degradation reactions involving the ethyl group of Ethyl Maltol (B134687), a significant primary KIE would suggest that the cleavage of a C-H bond on the ethyl moiety is integral to the rate-determining step.

Secondary KIEs, which are typically smaller, can provide information about changes in hybridization or the steric environment at the labeled position during the transition state. wikipedia.org

Hypothetical Research Finding:

A hypothetical study on the thermal degradation of Ethyl Maltol could reveal a primary KIE, indicating that the initial step of decomposition involves the cleavage of a C-H bond on the ethyl group. By comparing the degradation rates of Ethyl Maltol and this compound under controlled temperature conditions, researchers could quantify this effect.

Interactive Data Table: Hypothetical Kinetic Isotope Effect in the Thermal Degradation of Ethyl Maltol

CompoundRate Constant (k) at 300°C (s⁻¹)Kinetic Isotope Effect (kH/kD)
Ethyl Maltol5.2 x 10⁻⁴4.7
This compound1.1 x 10⁻⁴

This data is hypothetical and for illustrative purposes.

Elucidation of Degradation Pathways in Environmental Matrices using Isotopic Tracers

The widespread use of Ethyl Maltol in consumer products necessitates an understanding of its environmental fate and potential degradation pathways. wrc.org.zamdpi.comgw-project.orgwww.csiro.au Isotopic tracers like this compound are invaluable tools for such investigations. wikipedia.org By introducing a known amount of this compound into an environmental matrix, such as soil or water samples, researchers can track its movement and identify its degradation products with high specificity using techniques like mass spectrometry.

The distinct mass of this compound and its degradation products allows for their unambiguous identification amidst a complex background of other organic compounds. This approach enables the elucidation of transformation pathways, the determination of degradation rates, and the identification of stable metabolites that may persist in the environment. Studies have shown that flavorings like ethyl maltol can degrade when exposed to light. acs.orgcosmosscholars.com

Hypothetical Research Finding:

A tracer study using this compound in a simulated aquatic environment could reveal its degradation into several smaller, deuterated organic molecules. This would allow for the construction of a detailed degradation pathway, potentially involving photo-oxidation and microbial action.

Interactive Data Table: Potential Degradation Products of this compound in an Aqueous Environment

Potential Degradation ProductMolecular FormulaNote
3-Hydroxy-4H-pyran-4-one-d5 (pyromeconic acid-d5)C₅HD₅O₃Result of de-ethylation
Acetic acid-d3C₂HD₃O₂Fragmentation product
Formaldehyde-d2CH₂D₂OFragmentation product

This data is hypothetical and for illustrative purposes.

Tracing Biotransformation Processes in Controlled In Vitro Systems and Non-Human Models

Understanding the metabolic fate of food additives is crucial for assessing their biological activity. This compound can be employed as a tracer to investigate the biotransformation of Ethyl Maltol in controlled in vitro systems, such as human liver microsomes, and in non-human models. nih.govspringernature.comnih.govflinders.edu.au These studies are essential for identifying potential metabolites and the enzymatic pathways involved in their formation.

Liver microsomes contain a high concentration of cytochrome P450 enzymes, which are responsible for the phase I metabolism of many xenobiotics. nih.govnih.govflinders.edu.au By incubating this compound with liver microsomes, researchers can identify deuterated metabolites formed through oxidative reactions, such as hydroxylation of the ethyl group. Subsequent phase II metabolism, involving conjugation reactions, can also be traced.

Hypothetical Research Finding:

An in vitro study using rat liver microsomes could demonstrate that this compound is metabolized to several deuterated products. The primary metabolite might be 2-(1-hydroxyethyl-d4)-3-hydroxy-4H-pyran-4-one, indicating oxidation of the ethyl group. Further analysis could reveal the formation of glucuronide or sulfate (B86663) conjugates.

Interactive Data Table: Hypothetical Metabolites of this compound Identified in a Liver Microsome Assay

Hypothetical MetaboliteMetabolic Pathway
2-(1-hydroxyethyl-d4)-3-hydroxy-4H-pyran-4-onePhase I Oxidation (Hydroxylation)
2-(ethyl-d5)-3-hydroxy-4-oxo-4H-pyran-O-glucuronidePhase II Conjugation (Glucuronidation)
2-(ethyl-d5)-3-hydroxy-4-oxo-4H-pyran-O-sulfatePhase II Conjugation (Sulfation)

This data is hypothetical and for illustrative purposes.

Applications in Isotopic Labeling for Understanding Chemical Transformations in Complex Systems

Ethyl Maltol is often present in foods that undergo complex chemical transformations during processing, such as the Maillard reaction. nih.gov Isotopic labeling with this compound can provide valuable insights into the role of this flavor additive in such reactions. acs.orgnih.gov By tracking the incorporation of the deuterated ethyl group into newly formed compounds, researchers can elucidate reaction mechanisms and identify novel flavor or aroma compounds.

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is responsible for the development of desirable flavors and colors in many cooked foods. nih.gov The presence of compounds like Ethyl Maltol can influence the reaction pathways. Using this compound, it would be possible to determine if the ethyl group participates in the reaction or if the pyrone ring is the primary reactive site.

Hypothetical Research Finding:

Interactive Data Table: Potential Application of this compound in a Maillard Reaction Study

Research QuestionExperimental ApproachExpected Outcome
Does Ethyl Maltol participate in the Maillard reaction?React glucose, glycine, and this compound under heating.Identification of new compounds containing the ethyl-d5 group.
Which part of the Ethyl Maltol molecule is reactive?Analyze the structure of the deuterated reaction products.Determine if the ethyl group or the pyrone ring is modified.
How does Ethyl Maltol influence the formation of other flavor compounds?Compare the profile of reaction products with and without this compound.Identify changes in the concentration of key flavor molecules.

This data is hypothetical and for illustrative purposes.

Computational Chemistry and in Silico Modeling of Ethyl Maltol D5

Quantum Chemical Calculations for Predicting Spectroscopic Signatures of Deuterated Analogs

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. For Ethyl Maltol-d5, these methods can forecast how deuteration impacts its vibrational (Infrared) and nuclear magnetic resonance (NMR) spectra.

Detailed computational studies have been performed on the parent compound, Ethyl Maltol (B134687), using methods such as DFT with the B3LYP functional and the 6-311++G(d,p) basis set. mdpi.comresearchgate.net These calculations provide optimized geometries and predict vibrational frequencies that correlate well with experimental data from techniques like matrix isolation infrared spectroscopy. mdpi.com The same theoretical framework can be applied to this compound to predict its unique spectroscopic signature.

The primary effect of substituting hydrogen with deuterium (B1214612) on the ethyl group is an isotopic shift in the vibrational frequencies involving these atoms. Due to the increased mass of deuterium compared to hydrogen, the C-D stretching and bending vibrations are expected to occur at lower wavenumbers than the corresponding C-H modes. This phenomenon, predictable with high accuracy by DFT calculations, serves as a clear identifier for the deuterated species in an IR spectrum. Similarly, while the effect on ¹H NMR is the disappearance of signals from the ethyl group, subtle changes in the chemical shifts of the remaining protons and in the ¹³C NMR spectrum can also be predicted. rsc.org

Table 1: Predicted Vibrational Frequency Shifts for this compound vs. Ethyl Maltol This table is illustrative, based on established principles of isotopic substitution and computational chemistry. Precise frequencies would require specific calculations for the deuterated molecule.

Vibrational ModeTypical Calculated Frequency (Ethyl Maltol, cm⁻¹)Predicted Frequency Range (this compound, cm⁻¹)Reason for Shift
C-H Stretch (ethyl)2900-3000~2100-2250Increased reduced mass of C-D bond
C-H Bend (ethyl)1370-1470~950-1100Increased reduced mass of C-D bond
O-H Stretch~3250 (H-bonded)~3250 (H-bonded)No change; O-H group is not deuterated
C=O Stretch~1620~1620Minimal change; vibration is distant from the site of deuteration

Molecular Dynamics Simulations for Understanding Intermolecular Interactions in Solution

Molecular Dynamics (MD) simulations are a computational technique used to model the physical movements of atoms and molecules over time. researchgate.net By simulating this compound in a solvent, such as water or methanol (B129727), MD can provide insights into intermolecular interactions, including hydrogen bonding, solvation structure, and dynamic behavior.

An MD simulation would begin by defining a force field, which is a set of parameters that describe the potential energy of the system's particles. For this compound, this would include parameters for the deuterated ethyl group. The molecule would then be placed in a simulation box filled with explicit solvent molecules. The simulation evolves the system forward in time by calculating the forces on each atom and solving Newton's equations of motion.

Analysis of the resulting trajectory can reveal key information. For instance, it can quantify the strength and lifetime of the hydrogen bond between the hydroxyl group of this compound and surrounding water molecules. It can also characterize the hydrophobic interactions of the pyranone ring and the deuterated ethyl group with the solvent. Comparing these simulations to those of non-deuterated Ethyl Maltol can uncover subtle differences in solvation dynamics and local solvent structuring caused by the slightly altered van der Waals interactions and vibrational properties of the C-D bonds versus C-H bonds. researchgate.net

Table 2: Hypothetical MD Simulation Setup for this compound in Aqueous Solution

ParameterExample Value/Description
System1 this compound molecule in a cubic box of water
Force FieldCHARMM36 or GROMOS54a7 with custom parameters for the deuterated ethyl group
Solvent ModelTIP3P or SPC/E water model
Box Size4nm x 4nm x 4nm (containing ~2100 water molecules)
Simulation Time100 nanoseconds
EnsembleNPT (constant Number of particles, Pressure, and Temperature)
Temperature298 K (25 °C)
Pressure1 bar

Theoretical Studies on Conformational Landscapes and Tautomerism of Deuterated Ethyl Maltol

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and the presence of different isomers, such as conformers and tautomers. Theoretical studies can map the potential energy surface of this compound to identify its most stable forms.

Computational studies on Ethyl Maltol have shown that it exists predominantly in a single, stable conformation in the gas phase and in low-temperature matrices. mdpi.comresearchgate.net This stability is conferred by a strong intramolecular hydrogen bond between the hydroxyl group at position 3 and the carbonyl oxygen at position 4. DFT calculations have explored other possible conformers, arising from rotation of the ethyl group, but found them to be significantly higher in energy. mdpi.com

Deuteration of the ethyl group is not expected to change the fundamental shape of the potential energy surface. Therefore, this compound will likely exhibit the same preferred conformers and tautomeric forms as its non-deuterated analog. The primary influence of the isotopic substitution is on the zero-point vibrational energy (ZPVE). Because C-D bonds have lower ZPVE than C-H bonds, deuteration can lead to very slight changes in the relative energies between conformers. These small differences can be precisely quantified through high-level quantum chemical calculations. Tautomerism in the pyranone ring system is also possible, but studies on the parent compound, maltol, suggest the enol form is overwhelmingly favored, a preference unlikely to be altered by deuteration of a distant ethyl group. researchgate.net

Table 3: Calculated Relative Energies of Ethyl Maltol Conformers (Applicable to this compound) Data adapted from DFT(B3LYP)/6–311++G(d,p) calculations on Ethyl Maltol. mdpi.com

ConformerKey FeatureRelative Electronic Energy (ΔE, kJ mol⁻¹)Relative Gibbs Free Energy (ΔG, kJ mol⁻¹)Estimated Population (298 K)
I (Stable)Intramolecular O–H···O hydrogen bond0.000.00>99.9%
II (Higher Energy)No intramolecular H-bond; rotated OH group32.132.3<0.1%

Prediction of Chromatographic Behavior and Retention Time Shifts for Isotopic Analogs

The use of this compound as an internal standard in chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) relies on it having a retention time that is slightly different from, but close to, that of native Ethyl Maltol. nih.govfrontiersin.org This slight separation, known as the chromatographic isotope effect, can be rationalized and, in principle, predicted using computational models.

In chromatography, retention time is governed by the partitioning of an analyte between the stationary phase and the mobile phase. Isotopic substitution can subtly alter this partitioning. In reverse-phase liquid chromatography (RPLC), deuterated compounds are generally slightly less retained and elute earlier than their hydrogen-containing counterparts. This is often attributed to the C-D bond being slightly shorter and less polarizable than the C-H bond, leading to weaker van der Waals interactions with the nonpolar stationary phase.

In Gas Chromatography (GC), the effect is related to the analyte's vapor pressure. Deuterated compounds typically have a slightly higher vapor pressure than their non-deuterated analogs, which usually results in a shorter retention time. nih.gov While precise a priori prediction of retention time is highly complex, computational approaches can model the interactions between the analyte (this compound) and a model stationary phase surface (e.g., polydimethylsiloxane (B3030410) for a DB-5MS column). By calculating the interaction energies, it is possible to theoretically rationalize the observed retention time shifts between the isotopic analogs.

Table 4: Illustrative Chromatographic Data for Ethyl Maltol and its Deuterated Analog This table presents typical expected data for a GC-MS analysis where this compound is used as an internal standard. nih.govfrontiersin.org

CompoundMolecular Weight (g/mol)Typical Retention Time (min)Expected Elution OrderQuantification Ion (m/z)
This compound145.17 axios-research.com8.72First145
Ethyl Maltol140.14 axios-research.com8.75Second140

Applications of Ethyl Maltol D5 in Advanced Flavor and Food Science Research Analytical Focus

Precision Quantification of Native Ethyl Maltol (B134687) in Complex Food and Beverage Systems

Stable Isotope Dilution Analysis (SIDA) is a powerful quantification method in flavor research that utilizes isotopically labeled compounds as internal standards. imreblank.chresearchgate.net Ethyl Maltol-d5 is an ideal internal standard for the quantification of its non-deuterated counterpart, ethyl maltol, in various food products. cabidigitallibrary.org The principle of SIDA lies in adding a known amount of the labeled standard (this compound) to a sample before extraction and analysis. imreblank.ch Because the deuterated and non-deuterated compounds are chemically identical, they exhibit the same behavior during sample preparation and analysis, including extraction efficiency, and ionization response in mass spectrometry. imreblank.chresearchgate.net This co-elution allows for the correction of analyte losses during sample workup and compensates for matrix effects, which are common in complex food systems. mdpi.commdpi.com

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to differentiate and quantify the labeled and unlabeled compounds based on their mass-to-charge ratios. cabidigitallibrary.orgnih.govmdpi.com This approach provides significantly higher accuracy and precision compared to traditional internal or external standard methods. researchgate.net

A study on the simultaneous determination of four flavor compounds in various foods, including milk tea and blended sesame oil, utilized a method based on isotope dilution headspace solid-phase microextraction coupled with GC-MS. cabidigitallibrary.org The limits of detection for ethyl maltol were found to be 0.005-0.50 µg/g in milk tea and infant formula and 0.01-0.05 µg/g in blended sesame oil. cabidigitallibrary.org This high sensitivity and reliability underscore the value of using deuterated standards like this compound for accurate quantification. cabidigitallibrary.org

Table 1: Comparison of Quantification Methods for Flavor Analysis

MethodAdvantagesDisadvantages
External Standard Simple to implement.Susceptible to matrix effects and variations in instrument response. mdpi.com
Internal Standard (non-isotopic) Can compensate for some variations in sample injection and instrument response. mdpi.comDoes not fully account for matrix effects or losses during sample preparation as the standard and analyte may behave differently. mdpi.com
Stable Isotope Dilution Analysis (SIDA) High accuracy and precision, effectively corrects for matrix effects and analyte loss during sample preparation. researchgate.netunipa.itRequires the availability of expensive isotopically labeled standards. unipa.it

Analytical Authentication and Origin Tracing of Flavor Compounds through Isotopic Signatures

The isotopic composition of a compound can provide valuable information about its origin, whether it is natural or synthetic. dtu.dkacs.org While this section focuses on the broader application of isotopic signatures, the principles can be extended to research involving this compound. The natural abundance of stable isotopes like carbon-13 (¹³C) and deuterium (B1214612) (²H) varies depending on the geographical origin and the biosynthetic pathway of the plant source. dtu.dkbetalabservices.com

For instance, plants utilize different photosynthetic pathways (C3, C4, CAM), which results in distinct carbon isotope ratios (δ¹³C values) in the compounds they produce. betalabservices.com C3 plants typically have δ¹³C values between -20‰ and -35‰, while C4 plants range from -10‰ to -20‰. betalabservices.com Synthetic compounds, often derived from petroleum feedstocks, will have a different isotopic signature compared to their natural counterparts. acs.org

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is a key technique used to measure the specific isotope ratios of individual compounds within a sample. dtu.dk By comparing the isotopic fingerprint of a flavor compound in a product to a database of authentic samples, analysts can determine its authenticity. mdpi.com For example, this method has been successfully used to differentiate between natural and synthetic vanillin (B372448) and to trace the geographical origin of vanilla. dtu.dk Similarly, research has shown that the ¹³C/¹²C ratio can distinguish between natural and synthetic truffle flavor. acs.org

While direct research on the use of this compound for tracing the origin of native ethyl maltol is not widely published, the established methodologies in flavor authentication provide a clear framework for how it could be applied. By establishing a database of the natural isotopic variation of ethyl maltol from different sources, this compound could serve as a reference in studies aimed at detecting adulteration or verifying the origin of this flavor enhancer.

Research into Flavor Release Dynamics and Matrix Interactions Using Deuterated Markers

Understanding how flavor compounds are released from the food matrix during consumption is crucial for designing products with optimal sensory properties. core.ac.uknottingham.ac.uk Deuterated compounds like this compound are invaluable tools in such research. The food matrix, which can be composed of proteins, carbohydrates, and fats, can significantly interact with flavor molecules, affecting their volatility and release. nottingham.ac.uk

By incorporating a deuterated marker like this compound into a food system, researchers can accurately trace its release profile under various conditions without interference from the native compound. Techniques such as Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS) can be used for real-time monitoring of volatile release during processes that mimic eating. nottingham.ac.uk

For example, studies have shown that proteins can bind with flavor compounds, which can increase flavor persistence. nottingham.ac.uk Conversely, carbohydrates like mono- and disaccharides can have a "salting out" effect, increasing the volatility of some flavor compounds. nottingham.ac.uk Deuterated markers allow for precise quantification of these interactions. Research has been conducted using deuterium-labeled spinach to study the effects of food matrix interactions on the bioavailability of Vitamin E. researchgate.net Similar principles can be applied to study the release of flavor compounds.

A study on the pyrolysis of metal complexes of ethyl maltol demonstrated that complexation could enhance the thermal stability and control the release temperature of the flavor. researchgate.net While this study did not use this compound, a deuterated version could be employed in future studies to more accurately track the release from the complex and its interaction with the food matrix during thermal processing.

Investigating Analytical Challenges in Flavor Quantification within Diverse Food Matrices

The complexity and diversity of food matrices present significant analytical challenges for the accurate quantification of flavor compounds. mdpi.comunipa.it The presence of fats, proteins, carbohydrates, and other components can interfere with the analysis, leading to either suppression or enhancement of the analytical signal. unipa.itunl.edu

The use of deuterated internal standards like this compound through Stable Isotope Dilution Analysis (SIDA) is a primary strategy to overcome these challenges. imreblank.chunipa.it Because the deuterated standard has nearly identical physicochemical properties to the analyte, it is affected by the matrix in the same way, allowing for accurate correction of any matrix-induced variations. mdpi.com

For example, the analysis of allergens in processed foods is complicated by the fact that processing can alter the proteins and their extractability. unl.edu Similarly, in flavor analysis, thermal processing can change the food matrix and the interactions with flavor compounds. mdpi.com A study on the quantification of vanillin in fragrant vegetable oils highlighted the challenges of traditional methods and the superiority of SIDA for achieving accurate results in a complex lipid matrix. mdpi.com

The choice of extraction method is also critical. Techniques like solid-phase microextraction (SPME) are widely used for their simplicity and efficiency, but their performance can be influenced by the sample matrix. mdpi.com The use of a deuterated internal standard like this compound helps to mitigate these effects, ensuring that the quantification is reliable regardless of the sample-to-sample variations in the matrix. cabidigitallibrary.orgnih.gov

Future Perspectives and Emerging Research Directions for Ethyl Maltol D5

Development of Novel Isotope-Labeled Standards for Emerging Analytes

The demand for high-quality, stable isotope-labeled standards is consistently growing, paralleling the expansion of analytical techniques like liquid chromatography-mass spectrometry (LC/MS) and gas chromatography-mass spectrometry (GC/MS) into new domains. entegris.com Ethyl Maltol-d5 is part of a broader trend of developing certified reference standards for a wide variety of compounds, including flavorings, food additives, and metabolites. entegris.comaxios-research.com

Future research is focused on expanding the library of available deuterated standards to cover a wider range of emerging analytes of concern. As analytical methods become more sensitive, the need for precise quantification of trace-level compounds in complex matrices like food, environmental samples, and biological fluids becomes more acute. The use of isotopically labeled compounds like this compound is preferred over structural analogs because they more accurately mimic the chemical behavior of the analyte during sample preparation and analysis, leading to more dependable results. entegris.com Companies in the field are working to provide these standards in ready-to-use solution formats with exact concentrations, which helps to reduce laboratory costs and waste. entegris.com This trend supports the analysis of newly identified flavorings, contaminants, and biomarkers, ensuring accuracy in areas from food safety to diagnostic testing.

Integration of this compound into High-Throughput Analytical Platforms

High-throughput screening is essential in fields like metabolomics, food science, and toxicology for analyzing large numbers of samples efficiently. This compound and other deuterated standards are integral to these platforms, particularly those utilizing GC/MS and LC/MS. nih.gov For instance, analytical methods have been developed for the rapid quantification of multiple flavoring chemicals, including ethyl maltol (B134687), in products like e-cigarette liquids. frontiersin.orgresearchgate.net These methods rely on a suite of internal standards, often including deuterated compounds, to ensure accuracy and reproducibility across many samples. frontiersin.org

An example of such a platform involves the "dilute-and-shoot" method, where samples are simply diluted with a solution containing the internal standards before direct injection into the instrument. frontiersin.org This minimizes sample preparation time and allows for rapid analysis, with run times often under 15 minutes per sample. nih.govfrontiersin.org The integration of this compound into these automated workflows enables robust and precise quantification, which is critical for quality control and regulatory monitoring.

Table 1: Example Parameters for a High-Throughput GC/Q-TOF Method for Flavoring Agent Analysis

Parameter Specification
Instrumentation Agilent 7890B/7250 GC/Q-TOF frontiersin.org
Column DB-624UI (30 m x 0.25 mmID x 1.4 µm) frontiersin.org
Internal Standards Mix including benzene-d6, pyridine-d5, chlorobenzene-d5, naphthalene-d8 (B43038) frontiersin.org
Sample Preparation 100-fold dilution in methanol (B129727) with internal standard mix frontiersin.org
Analysis Time 13.5 minutes frontiersin.org

| Quantified Analytes | 20 flavoring chemicals, including ethyl maltol, menthol, and vanillin (B372448) frontiersin.org |

This table is a composite representation of typical high-throughput methods described in the literature. frontiersin.orgresearchgate.net

Expansion of Mechanistic Studies into New Chemical and Biological Systems

Beyond its role as an internal standard, this compound has significant potential as a tool for elucidating chemical and biological mechanisms. The substitution of hydrogen with deuterium (B1214612) can alter reaction rates, a phenomenon known as the kinetic isotope effect, which can be used to study reaction pathways. Furthermore, deuteration can affect the metabolic profiles of compounds. medchemexpress.com

Research has shown that ethyl maltol itself is not inert; it can enhance copper-mediated cytotoxicity and induce apoptosis in lung epithelial cells. medchemexpress.commedchemexpress.com Other studies have explored its high photochemical reactivity under UV light, where it fragments into various smaller molecules. mdpi.com Using this compound in such studies could provide deeper insights into the specific bond-breaking steps and reaction mechanisms. By tracking the fate of the deuterated ethyl group, researchers could map the metabolic pathways of ethyl maltol in biological systems, which is relevant given its widespread use as a food additive and its presence in e-cigarette vapor. frontiersin.orgfinetechitg.com This could help in understanding its interactions within the body and its potential biological effects.

Advanced Data Processing and Chemometric Approaches for Deuterated Compound Analysis

The analysis of complex mixtures, where this compound is often employed, generates vast and complex datasets. The sheer volume of data from high-resolution mass spectrometry and chromatographic platforms necessitates the use of advanced data processing and chemometric tools to extract meaningful information. unife.itcsic.es

Chemometrics, which involves the use of multivariate statistics, is increasingly applied to analyze data from food and flavor studies. nih.govacs.org Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be used to analyze spectral data from multiple samples to identify patterns and quantify analytes simultaneously, even in the presence of interfering compounds. nih.gov For example, a kinetic spectrophotometric method coupled with PLS has been used for the simultaneous determination of four flavor enhancers. nih.gov In flavor research, combining instrumental analysis with chemometrics and sensory data helps to link specific chemical compounds to organoleptic properties, such as the aroma profile of a wine or soy sauce. acs.orgsci-hub.se The use of this compound provides a stable anchor point for quantification within these complex datasets, improving the accuracy of the resulting chemometric models. Future directions will likely involve the integration of machine learning and artificial intelligence algorithms for more sophisticated data mining, pattern recognition, and predictive modeling in studies where deuterated standards are used. unife.itresearchgate.net

Q & A

Q. What frameworks support meta-analysis of this compound’s role in flavor enhancement studies with heterogeneous experimental designs?

  • Apply PRISMA guidelines to systematically review literature. Extract data on concentration thresholds, sensory evaluation protocols, and panelist demographics. Use random-effects models to pool effect sizes and assess heterogeneity via I² statistics .

Ethical & Validation Standards

Q. How should researchers validate novel applications of this compound in non-traditional matrices (e.g., nanomaterials or biofilms)?

  • Follow ICH Q2(R1) guidelines for method validation. Include specificity tests against matrix components, robustness evaluations (e.g., column batch variations), and cross-laboratory verification .

Q. What ethical considerations arise when using this compound in human sensory studies?

  • Obtain informed consent disclosing potential risks (e.g., allergic reactions). Use blinded, randomized designs and adhere to institutional review board (IRB) protocols for data anonymization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.